Methenamine allyl iodide

Description

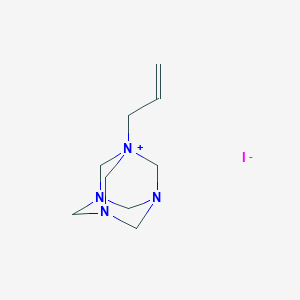

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-prop-2-enyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N4.HI/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13;/h2H,1,3-9H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNFHPSPNQSWME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]12CN3CN(C1)CN(C3)C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958094 | |

| Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36895-62-2 | |

| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-propen-1-yl)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36895-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine allyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036895622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenamine allyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methenamine allyl iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Prop-2-en-1-yl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine allyloiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE ALLYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZE17E26T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for Methenamine (B1676377) Allyl Iodide

Methenamine allyl iodide, a quaternary ammonium (B1175870) salt, is synthesized through the direct reaction of its constituent parts. The core of this synthesis is the formation of a new carbon-nitrogen bond, creating the positively charged quaternary nitrogen center characteristic of this compound.

The most direct method for the preparation of this compound involves the quaternization of Hexamethylenetetramine (also known as methenamine or urotropine). drugfuture.com Hexamethylenetetramine is a heterocyclic organic compound with a cage-like structure similar to adamantane, featuring four nitrogen atoms at the vertices. wikipedia.org This structure makes it a versatile reagent in organic synthesis. wikipedia.org

The quaternization reaction is achieved by treating Hexamethylenetetramine with an alkyl halide, in this case, allyl iodide. unist.hrmanavchem.com In this process, one of the tertiary amine nitrogen atoms within the Hexamethylenetetramine structure attacks the electrophilic carbon of the allyl iodide. zetainstitute.com This results in the formation of a stable quaternary ammonium salt, 1-allyl-1,3,5,7-tetraazaadamantan-1-ium iodide. medkoo.commdpi.com The reaction is typically efficient, and the resulting salt can often be isolated as a crystalline solid. drugfuture.commdpi.com The general principle of reacting tertiary amines with alkyl iodides to form quaternary ammonium salts is a fundamental and widely applied transformation in organic chemistry. manavchem.com

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. zetainstitute.com In this mechanistic pathway, the Hexamethylenetetramine molecule acts as the nucleophile. Its nitrogen atoms possess lone pairs of electrons, making them available to attack an electron-deficient (electrophilic) center.

The substrate in this reaction is allyl iodide. The carbon atom bonded to the iodine is electrophilic due to the electronegativity difference between carbon and iodine, which polarizes the C-I bond. The iodide ion is an excellent leaving group, which facilitates the substitution reaction. unist.hr The reaction proceeds as the nucleophilic nitrogen of Hexamethylenetetramine attacks the carbon bearing the iodide, leading to the displacement of the iodide ion and the formation of the C-N bond. This type of reaction, where an alkyl halide is converted into an amine via a quaternary ammonium salt intermediate, is central to the Delepine reaction. wikipedia.orgthieme-connect.de

Precursor Chemistry: Synthesis of Allyl Iodide Components

A common and direct route to allyl iodide involves the conversion of allylic alcohols. wikipedia.org Various reagents and systems have been developed to achieve this transformation efficiently. One method involves reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite (B83602). wikipedia.org Other effective methods convert the hydroxyl group of the alcohol into a better leaving group, which is then displaced by an iodide ion.

Research has identified several effective systems for this conversion, as detailed in the table below. These methods often offer mild reaction conditions and high yields. For instance, the use of a CeCl3·7H2O/NaI system in acetonitrile (B52724) provides an exceedingly mild method for preparing iodides from alcohols. organic-chemistry.org Another approach uses diphosphorus (B173284) tetraiodide (P2I4) under vacuum, which can transform α,β-unsaturated alcohols into their corresponding iodides rapidly and in high yields. tandfonline.com

| Reagent System | Solvent | Key Features |

| Triphenyl phosphite / Methyl iodide | Not specified | Standard conversion method. wikipedia.org |

| CeCl3·7H2O / NaI | Acetonitrile | Exceedingly mild conditions. organic-chemistry.org |

| Chlorotrimethylsilane / NaI / H2O | Not specified | In-situ generation of hydrogen iodide. researchgate.net |

| Diphosphorus tetraiodide (P2I4) | Solvent-free (vacuum) | Rapid (2-5 min) and high yield (70-90%). tandfonline.com |

| Silphos [P(Cl)3−n(SiO2)n] / I2 | Acetonitrile (reflux) | Utilizes a heterogeneous reagent for easy workup. organic-chemistry.org |

Halogen exchange reactions provide another major pathway to allyl iodide, most notably the Finkelstein reaction. manac-inc.co.jpdoubtnut.com This reaction typically involves converting an alkyl chloride or bromide into an alkyl iodide by treatment with an excess of an alkali iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. manac-inc.co.jporganicmystery.comdegloorcollege.in The success of the reaction relies on the differential solubility of the halide salts; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, driving the equilibrium towards the product according to Le Chatelier's principle. manac-inc.co.jp

While the Finkelstein reaction is most common with chlorides and bromides, halogen exchange from fluorides is also possible. The conversion of alkyl fluorides to alkyl iodides can be achieved by reacting them with lithium iodide in solvents like chlorinated or aromatic hydrocarbons. organic-chemistry.org This reaction is selective for aliphatic monofluorides. organic-chemistry.org In some cases of fluorine/iodine exchange, a catalyst may not even be necessary. organic-chemistry.org

| Reaction Type | Typical Substrate | Reagents | Solvent |

| Finkelstein Reaction | Allyl chloride, Allyl bromide | Sodium Iodide (NaI) | Acetone, Methanol organicmystery.comdegloorcollege.in |

| Fluoride-Iodide Exchange | Allyl fluoride | Lithium Iodide (LiI) | Chlorinated or Aromatic Solvents organic-chemistry.org |

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound allows for derivatization and the synthesis of various analogues. Strategies can focus on modifying either the allyl group or the quaternary ammonium core.

The synthesis of analogues is most straightforwardly achieved by varying the alkylating agent used in the initial quaternization reaction. Instead of allyl iodide, substituted allyl halides can be used to introduce different functionalities onto the Hexamethylenetetramine core. This approach allows for the creation of a library of related compounds with potentially different properties. The quaternization reaction is versatile and can be performed with a wide range of alkyl halides, including those bearing other functional groups like ketones or amides. thieme-connect.de

Further derivatization could potentially occur at the quaternary salt itself, although this is less common. The Hexamethylenetetramine quaternary salt is notably stable but serves as a key intermediate in the Delepine reaction, where it is hydrolyzed under acidic conditions to yield a primary amine. thieme-connect.de This reactivity highlights a potential pathway for transforming this compound into other complex amine structures. Additionally, photocatalyzed methods have been developed for the derivatization of heteroaryl methenamine derivatives, suggesting modern synthetic approaches could be applied to generate novel structures. researchgate.net

Modifications at the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) is a versatile functional handle susceptible to a variety of chemical transformations due to the reactivity of its double bond and the adjacent allylic position. wikipedia.org These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Key transformations involving the allyl moiety include:

Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them prone to oxidation. wikipedia.org Reagents like selenium dioxide can introduce a hydroxyl group at the allylic position, converting the allyl group into an allylic alcohol derivative. wikipedia.org The double bond itself can be oxidized to form an epoxide using peroxy acids or cleaved under stronger oxidative conditions (e.g., ozonolysis).

Electrophilic Addition: The double bond readily undergoes electrophilic addition. For instance, the reaction with halogens (e.g., Br₂) would yield a dihalogenated propyl chain. The addition of hydrogen halides (e.g., HBr) typically follows Markovnikov's rule, though radical initiators can lead to the anti-Markovnikov product. cpur.in

Nucleophilic Substitution: As an allylic iodide, the compound is a good substrate for nucleophilic substitution reactions, which can be complex due to the possibility of allylic rearrangement where the nucleophile attacks at either end of the allyl system. ucalgary.ca

Ene Reaction: The allyl group can participate in ene reactions, where it reacts with an "enophile" (a compound with a multiple bond) to form a new, larger structure with the double bond shifted. wikipedia.org

The table below summarizes potential modifications at the allyl moiety.

| Reaction Type | Reagent(s) | Expected Transformation of Allyl Group | Potential Product Class |

|---|---|---|---|

| Allylic Oxidation | Selenium Dioxide (SeO₂) | C=C-CH₂ → C=C-CH(OH) | Allylic Alcohol Derivative |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Forms an oxirane ring across the double bond | Epoxide Derivative |

| Dihalogenation | Bromine (Br₂) | -CH=CH₂ → -CH(Br)CH₂(Br) | Dihalogenated Propyl Derivative |

| Ozonolysis | 1. Ozone (O₃) 2. Reductive or Oxidative Workup | Cleavage of the C=C bond | Aldehyde/Carboxylic Acid Derivative |

Transformations Involving the Quaternized Nitrogen Center

The core of this compound is the 1-allyl-1,3,5,7-tetraazaadamantan-1-ium cation. medkoo.com The stability and transformations of this quaternized nitrogen within the hexamine cage are of significant chemical interest.

Dealkylation and Ring Cleavage: The most prominent reaction for tertiary amines and their quaternary salts is dealkylation. The von Braun reaction, which employs cyanogen (B1215507) bromide (BrCN), is a classic method for cleaving alkyl groups from a nitrogen atom. thieme-connect.de The reaction proceeds through an N-cyanoammonium salt intermediate, which then decomposes. thieme-connect.de In the case of this compound, the reaction could potentially lead to the cleavage of the allyl group or the fragmentation of the cage structure itself. Given the stability of the allyl group as a leaving group, its removal to yield a cyanamide (B42294) derivative is a plausible outcome. thieme-connect.de

Hydrolytic Decomposition: The primary mode of action for methenamine as an antimicrobial is its hydrolysis under acidic conditions to release formaldehyde (B43269). medkoo.comkakhia.org While the quaternization of one nitrogen atom enhances the stability of the cage, it is expected that under sufficiently harsh acidic or basic conditions, the adamantane-like cage of this compound would also undergo hydrolytic decomposition, breaking the C-N bonds and releasing formaldehyde and amines. For example, refluxing with dilute hydrochloric acid is a standard method to hydrolyze and assay methenamine salts like Methenamine mandelate. ethernet.edu.et

The table below details potential transformations of the quaternized hexaminium core.

| Reaction Type | Conditions/Reagents | Expected Transformation | Key Products |

|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (BrCN) | Deallylation or ring opening | Allyl bromide, Cyanamide derivative |

| Acid Hydrolysis | Dilute HCl, heat | Cleavage of cage C-N bonds | Formaldehyde, Allylamine, Ammonia (B1221849) |

| Thermal Decomposition | High temperature (e.g., >200°C) | Fragmentation of the molecule | Various small molecule fragments |

Exploration of Polymeric or Supramolecular Assemblies

The ionic and structural features of this compound make it a candidate for incorporation into larger molecular systems like polymers and supramolecular assemblies.

Polymeric Composites: this compound can be physically blended into a polymer matrix. google.com For example, it has been incorporated into polysilicone matrices with an ethylene-vinyl acetate (B1210297) copolymer coating to create antimicrobial devices. google.com In such systems, the compound is not chemically bound to the polymer but is slowly released from the matrix to exert its biological effect. The rate of release can be controlled by the choice of polymer. google.com

Coordination Polymers and Networks: The nitrogen atoms of the hexamine cage are known to act as ligands, coordinating to metal centers to form binuclear or polynuclear complexes and coordination polymers. ucl.ac.uk Although one nitrogen in this compound is quaternized and thus unavailable for coordination, the other three tertiary amine nitrogens remain potential donor sites. This allows the cation to act as a monodentate or bridging ligand, linking metal centers into extended supramolecular structures. Studies on hexamethylenetetramine (hmt) show it can link rhodium and palladium centers. ucl.ac.uk

Supramolecular Assemblies via Non-Covalent Interactions: Supramolecular structures can be formed through non-covalent interactions such as hydrogen bonding and ion-pairing. The iodide anion can form halogen bonds, and the cation can participate in charge-assisted hydrogen bonds with suitable partners. Research on related systems, such as the co-crystallization of hexamine with p-nitrophenol, demonstrates the formation of non-covalently linked structures. science.gov Furthermore, the use of quaternary ammonium salts in forming self-assembling supramolecular structures for various applications is an active area of research. google.com

The table below outlines potential roles of this compound in higher-order structures.

| Assembly Type | Method of Incorporation | Role of this compound | Example System |

|---|---|---|---|

| Polymer Composite | Physical blending/dispersion | Active agent (e.g., biocide) within a polymer matrix | Dispersion in polysilicone for antimicrobial devices google.com |

| Coordination Polymer | Coordination to metal ions | Monodentate or bridging ligand via tertiary nitrogens | Linking metal centers (e.g., Rh, Ru) into a network ucl.ac.uk |

| Supramolecular Co-crystal | Co-crystallization with a partner molecule | Component held by hydrogen or halogen bonds | Formation of a crystal lattice with a hydrogen-bond donor science.gov |

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. For Methenamine (B1676377) allyl iodide (C₉H₁₇IN₄), with a molecular weight of 308.16 g/mol , a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment. drugfuture.comnih.gov

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Methenamine allyl iodide is expected to show distinct signals corresponding to the protons of the methenamine cage and the allyl group. The methenamine moiety, a cage-like structure, possesses methylene (B1212753) protons (CH₂) situated between the nitrogen atoms. nih.gov Due to the quaternization of one of the nitrogen atoms by the allyl group, the symmetry of the methenamine cage is reduced, leading to more complex splitting patterns for these methylene protons compared to free methenamine. These protons are anticipated to appear as multiple signals in the downfield region, typically between 4.5 and 5.5 ppm, due to the electron-withdrawing effect of the adjacent positively charged nitrogen atom.

The allyl group will exhibit a characteristic set of signals. The two terminal vinyl protons (=CH₂) are diastereotopic and will likely appear as two separate multiplets, expected around 5.2-5.5 ppm. The internal vinyl proton (-CH=) will resonate further downfield as a multiplet, typically in the range of 5.8-6.1 ppm, due to its position within the double bond and coupling to the adjacent protons. The methylene protons of the allyl group (-CH₂-N⁺), being directly attached to the positively charged nitrogen, will be significantly deshielded and are expected to appear as a doublet around 3.8-4.2 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| Cage CH₂ (adjacent to N⁺) | 4.8 - 5.5 | m | - |

| Cage CH₂ (distant to N⁺) | 4.5 - 5.0 | m | - |

| Allyl -CH= | 5.8 - 6.1 | m | J_vic = 5-10, J_cis = 10-12, J_trans = 16-18 |

| Allyl =CH₂ (trans) | 5.3 - 5.5 | dd | J_trans = 16-18, J_gem = 1-3 |

| Allyl =CH₂ (cis) | 5.2 - 5.4 | dd | J_cis = 10-12, J_gem = 1-3 |

Note: These are predicted values based on general NMR principles and data for analogous structures. chemicalbook.comdocbrown.info Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of this compound. The carbon atoms of the methenamine cage are expected to resonate in the range of 60-80 ppm. Similar to the proton signals, the reduced symmetry of the cage upon quaternization may lead to multiple distinct signals for the methylene carbons. The carbon atoms of the allyl group will have characteristic chemical shifts. The terminal vinyl carbon (=CH₂) is expected around 120-125 ppm, while the internal vinyl carbon (-CH=) will appear at a slightly more downfield position, around 130-135 ppm. The methylene carbon directly attached to the quaternary nitrogen (-CH₂-N⁺) will be significantly deshielded and is predicted to be in the region of 60-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Cage CH₂ | 60 - 80 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 120 - 125 |

Note: These are predicted values based on general NMR principles and data for analogous structures. docbrown.info Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. researchgate.netresearchgate.net Key correlations would be observed between the internal vinyl proton and the terminal vinyl protons of the allyl group, as well as between the internal vinyl proton and the adjacent methylene protons (-CH₂-N⁺). researchgate.netresearchgate.net Couplings between the different sets of methylene protons within the methenamine cage would also be evident, helping to trace the connectivity of the cage structure. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org The HSQC spectrum would allow for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signals of the allyl methylene group (-CH₂-N⁺) would show a cross-peak with the corresponding carbon signal in the ¹³C spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the expected monoisotopic mass is approximately 308.05 Da. nih.gov As a pre-charged quaternary ammonium (B1175870) salt, it is expected to readily produce a strong signal for the cationic portion, [C₉H₁₇N₄]⁺, at m/z 181 in the positive ion mode.

The fragmentation of quaternary ammonium salts is well-documented and can proceed through several pathways, including charge-remote and charge-directed fragmentation. core.ac.uknih.govrsc.orgnih.gov Common fragmentation patterns for the [C₉H₁₇N₄]⁺ cation would likely involve the loss of neutral molecules from the methenamine cage or the allyl group.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 181 | [C₉H₁₇N₄]⁺ | Molecular Cation |

| 140 | [C₆H₁₂N₄]⁺ | Loss of allyl group (C₃H₅) |

| 112 | [C₅H₈N₃]⁺ | Fragmentation of the methenamine cage |

Note: These are predicted fragmentation patterns based on the general behavior of quaternary ammonium salts in mass spectrometry. nist.gov The relative intensities of these fragments would depend on the ionization technique and collision energy used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-N bonds. The C-H stretching vibrations of the methenamine cage and the allyl group would appear in the region of 2850-3100 cm⁻¹. The C=C stretching vibration of the allyl group is expected to produce a band around 1640-1650 cm⁻¹. The C-N stretching vibrations of the methenamine cage are typically observed in the 1000-1250 cm⁻¹ region. nist.gov

Raman spectroscopy would also be useful, particularly for the symmetric C=C stretching vibration of the allyl group, which often gives a strong Raman signal. google.com

Table 4: Predicted Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 3000 | 2850 - 3000 |

| Vinyl C-H | Stretching | 3010 - 3100 | 3010 - 3100 |

| C=C | Stretching | 1640 - 1650 | 1640 - 1650 (strong) |

X-ray Crystallography for Solid-State Structural Determination

Based on this related structure, it can be predicted that this compound would crystallize in a lattice where the [C₉H₁₇N₄]⁺ cation and the I⁻ anion are arranged in a regular, repeating pattern. The analysis would confirm the bond lengths, bond angles, and torsional angles of the molecule. Key findings would include the confirmation of the adamantane-like structure of the methenamine cage and the geometry of the allyl group. The quaternization of one of the nitrogen atoms would lead to a slight distortion of the cage structure compared to unsubstituted methenamine. The crystal packing would be stabilized by electrostatic interactions between the cation and the iodide anion, as well as by weaker van der Waals forces.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methenamine |

| Allyl iodide |

Reaction Mechanisms and Chemical Reactivity Studies

Hydrolytic Stability and Decomposition Pathways

The stability of methenamine (B1676377) allyl iodide in aqueous solutions is critically dependent on the pH of the medium. The core of its decomposition lies within the methenamine cage structure, which can undergo hydrolysis to yield formaldehyde (B43269) and ammonia (B1221849). patsnap.comwikipedia.orgtaylorandfrancis.comnih.govoecd.orgmazums.ac.irwashington.edumdpi.com

The hydrolysis of the methenamine moiety is an acid-catalyzed process. patsnap.comtaylorandfrancis.com In acidic environments, typically at a pH below 6, the nitrogen atoms of the adamantane-like cage of methenamine become protonated. wikipedia.orgresearchgate.net This protonation weakens the C-N bonds within the structure, initiating a stepwise decomposition. The quaternary nature of methenamine allyl iodide, with a permanent positive charge on one of the nitrogen atoms, likely influences the electron distribution within the cage, though the fundamental pH-dependent decomposition remains a key characteristic.

At neutral (pH 7.4) or alkaline (pH > 7) conditions, the methenamine structure is considerably more stable, and hydrolysis is minimal. wikipedia.orgtaylorandfrancis.com The rate of decomposition is thus directly proportional to the hydrogen ion concentration. Studies on methenamine and its salts have shown that at a pH of 5, approximately 20% of the compound hydrolyzes, while at a pH of 6, this drops to 6%. wikipedia.org The decomposition process is not instantaneous, requiring several hours for completion. wikipedia.org

Table 1: pH-Dependent Hydrolysis of the Methenamine Moiety

| pH | Hydrolysis Rate | Stability |

|---|---|---|

| < 5.5 | High | Rapid decomposition. patsnap.comtaylorandfrancis.commazums.ac.ir |

| 6.0 | Moderate | Slow decomposition. wikipedia.org |

| 7.4 | Minimal | Generally stable. wikipedia.orgtaylorandfrancis.com |

This table illustrates the general pH-dependent hydrolytic behavior of the methenamine core structure based on available data for methenamine and its salts.

The reaction proceeds through a series of intermediates. The initial protonation of a nitrogen atom leads to the cleavage of a C-N bond, opening the cage structure. This is followed by a cascade of hydrolytic cleavages of the remaining methylene-amino linkages, ultimately releasing formaldehyde and ammonia into the solution. Formaldehyde itself is a highly reactive molecule. drugbank.com

Nucleophilic Substitution Reactions

The allyl group and the iodide counter-ion in this compound introduce a second dimension to its reactivity, centered on nucleophilic substitution. Allyl iodide itself is known to be highly reactive in such reactions. ontosight.ai

The iodide ion is an excellent leaving group in nucleophilic substitution reactions. fiveable.mequimicaorganica.orglibretexts.orglibretexts.org This is due to its large size, high polarizability, and the relative weakness of the carbon-iodine bond. fiveable.melibretexts.org In the context of this compound, while the iodide is the counter-ion, the precursor molecule, allyl iodide, readily undergoes S_N2 reactions where the iodide is displaced by a nucleophile. libretexts.orgdegloorcollege.in The rate of nucleophilic substitution at an alkyl halide generally follows the trend I > Br > Cl, making alkyl iodides the most reactive in this class of compounds. libretexts.orglibretexts.org

Table 2: Relative Reactivity of Halides as Leaving Groups

| Halide | Leaving Group Ability |

|---|---|

| Iodide | Excellent fiveable.mequimicaorganica.org |

| Bromide | Good |

| Chloride | Moderate libretexts.orglibretexts.org |

This table provides a general comparison of the leaving group ability of halides in nucleophilic substitution reactions.

The allylic system in this compound is susceptible to both intermolecular and intramolecular nucleophilic attacks.

Intermolecular Reactions: External nucleophiles can attack the allylic system. For instance, the reaction of allyl halides with amines is a common method for the synthesis of allylamines. libretexts.org Similarly, other nucleophiles can displace the entire methenamine moiety if it were to act as a leaving group, though this is less typical than reactions involving the decomposition of the cage.

Intramolecular Reactions: The structure of this compound, with a complex amine structure in proximity to a reactive allylic group, allows for the possibility of intramolecular rearrangements or cyclizations, particularly under specific conditions (e.g., in the presence of a base or a transition metal catalyst). acs.orgacs.org For example, tertiary amines with an allylic substituent can undergo intramolecular allyl transfer. cdnsciencepub.com While specific studies on such reactions for this compound are not documented, the potential for intramolecular reactions involving the remaining tertiary amine functionalities of the methenamine cage and the allylic group exists.

Radical Chemistry Involving the Allyl Moiety

The allyl group (CH₂=CH-CH₂) in this compound is a focal point for radical chemistry due to the relative stability of the resulting allyl radical. This stability arises from resonance delocalization of the unpaired electron across the three-carbon system.

Allyl radicals can be generated from precursors like this compound through homolytic cleavage of the C-H bond at the allylic position. This process is typically initiated by heat or light in the presence of a radical initiator. The resulting allyl radical is stabilized by resonance, with the unpaired electron delocalized between the first and third carbon atoms. masterorganicchemistry.commasterorganicchemistry.com This delocalization means the radical has two resonance forms, and reactivity can occur at either terminal carbon. masterorganicchemistry.commasterorganicchemistry.com

Studies on related allylic systems show that once generated, these radicals can participate in various transformations. For instance, in the presence of bromine, a common reaction is allylic bromination, where a bromine atom substitutes a hydrogen at the allylic position. masterorganicchemistry.com The use of N-Bromosuccinimide (NBS) is often preferred to maintain a low concentration of Br₂, which helps to prevent competing electrophilic addition to the double bond. masterorganicchemistry.com In some cases, the generation of allyl radicals can be part of a cascade of radical reactions leading to the formation of more complex heterocyclic structures. researchgate.net

The generation of allyl radicals from allyltrichlorosilane (B85684) photolysis at 193 nm has been studied, providing a quantum yield of ϕ = (0.7 ± 0.2) per photon absorbed. rsc.org While this is not this compound, it provides insight into the efficiency of forming allyl radicals from substituted allyl compounds.

The fate of the generated allyl radical is determined by subsequent reaction steps, which can include recombination or propagation. Radical recombination, a termination step, involves the coupling of two radicals. Studies on the recombination of 2-methyl allyl radicals have been conducted to understand the kinetics and products of such reactions. osti.gov

Propagation steps, on the other hand, continue the radical chain reaction. In allylic halogenation, an allyl radical abstracts a halogen atom from a molecule like Br₂ or NBS to form an allyl halide and a new bromine radical, which can then react with another molecule of the substrate. masterorganicchemistry.com

In polymerization processes, the allyl group of allylammonium compounds can undergo radical polymerization. However, the reactivity is often lower compared to other monomers like acrylamides. mdpi.com Multivalent allylammonium compounds have been used as cross-linkers, where the allyl groups participate in propagation steps to form polymer networks. mdpi.com The study of these systems reveals that the kinetics of gelation and the homogeneity of the resulting network are highly dependent on the structure of the allylic monomer. mdpi.com

Electrophilic Reactions and Addition Chemistry of the Allyl Group

The double bond of the allyl group in this compound is susceptible to attack by electrophiles. Unlike radical reactions that target the allylic C-H bond, electrophilic addition occurs across the C=C double bond.

A classic example of this type of reaction is halogenation. When an alkene is treated with a reagent like bromine (Br₂), an electrophilic addition reaction occurs, leading to the formation of a vicinal dibromide. masterorganicchemistry.com For an allyl group, this would result in the addition of two bromine atoms to the carbons of the double bond. To avoid this reaction when allylic substitution is desired, reaction conditions must be carefully controlled, for instance, by using NBS to keep the concentration of Br₂ low. masterorganicchemistry.comrsc.org

The mechanism for electrophilic addition typically involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the bromide ion. In the context of aromatic systems, which share the characteristic of having π-electron clouds, electrophilic attack requires a catalyst to overcome the stability of the aromatic ring. libretexts.org While the allyl double bond is not aromatic, the principle of an electron-rich π-system being attacked by an electrophile is analogous.

The following table summarizes the expected products from different types of reactions at the allyl group.

| Reaction Type | Reagent Example | Primary Product Type | Mechanism |

| Radical Substitution | NBS, light/heat | Allylic Bromide | Free Radical Chain |

| Electrophilic Addition | Br₂ (high conc.) | Vicinal Dibromide | Ionic, via Bromonium Ion |

Research on palladium-catalyzed reactions has shown that allylic ammonium (B1175870) salts can undergo SN2' substitution reactions under basic conditions, where a nucleophile attacks the terminal carbon of the allyl group, leading to the displacement of the amine and a shift of the double bond. nih.gov This highlights the dual reactivity of the allyl group, which can be selectively targeted by choosing appropriate reagents and conditions.

Coordination Chemistry with Metal Centers

The this compound molecule possesses two potential sites for interaction with metal centers: the quaternized nitrogen of the urotropine cage and the π-system of the allyl group.

Quaternary ammonium salts, by definition, lack a lone pair of electrons on the nitrogen atom for conventional dative bonding to a metal center. The nitrogen atom bears a formal positive charge. Consequently, its interaction with a metal center is not typical of traditional N-donor ligands like amines or pyridines. mdpi.comrsc.orgmdpi.com

However, the cationic nature of the quaternized nitrogen can still play a significant role in coordination chemistry. It can act as a counter-ion to an anionic metal complex or engage in electrostatic interactions. In some cases, ligands containing a quaternized nitrogen have been synthesized and their complexes with metals like platinum have been studied. acs.org For instance, a cationic platinum complex with an N-methylbipyrimidinium ligand, [(N-CH₃-bpym)PtCl₂]⁺, has been shown to have comparable catalytic activity to its neutral analogue, suggesting that the positive charge does not inhibit the metal's reactivity. acs.org

Furthermore, metal-ligand cooperation can occur where the heterocyclic ring containing the quaternized nitrogen participates in the reaction. For example, pyridine-based pincer ligands can be quaternized, and the resulting ruthenium complexes exhibit a carbenoid character and can be deprotonated to form a dearomatized complex that is active in catalytic cycles. nih.gov

The allyl group is a well-established ligand in organometallic chemistry, typically binding to transition metals in an η³-fashion, where all three carbon atoms of the allyl group coordinate to the metal center. wikipedia.org This forms a stable π-allyl complex, which is a key intermediate in many catalytic reactions. rsc.org

Allylic ammonium salts have been used in palladium-catalyzed cascade reactions. nih.govacs.org In these processes, the ammonium group acts as a leaving group in an allylic substitution reaction. The reaction often proceeds through the formation of a Pd-π-allyl intermediate. nih.gov This strategy has been used to synthesize complex spiro-fused heterocycles. nih.govacs.org The stability and reactivity of these intermediates are central to the success of the catalytic cycle.

The combination of a quaternized amine and an allyl group in one molecule makes this compound a potentially interesting substrate for developing new catalytic transformations. The quaternized amine can serve as a leaving group, facilitating the formation of a transition-metal allyl intermediate, which can then undergo further reactions. rsc.orgrsc.org Catalytic systems involving palladium and N-heterocyclic carbene (NHC) ligands have been developed for reactions involving allyl complexes, such as transfer hydrogenation. nih.govmdpi.com

The following table outlines the roles of the different parts of the molecule in coordination and catalysis.

| Molecular Moiety | Potential Role in Coordination/Catalysis | Relevant Metal Examples | References |

| Quaternized Nitrogen | Electrostatic interaction, Counter-ion, Metal-Ligand Cooperation | Platinum, Ruthenium | acs.orgnih.gov |

| Allyl Group | Formation of η³-π-allyl complexes, Substrate in allylic substitution | Palladium, Rhodium, Iridium | nih.govwikipedia.orgresearchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure of Methenamine (B1676377) allyl iodide and identifying its stable conformations. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate the electronic structure.

The structure of Methenamine, a cage-like heterocycle, is well-established. researchgate.net Upon formation of Methenamine allyl iodide, the allyl iodide moiety is covalently bonded to one of the nitrogen atoms of the methenamine core. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. Of particular interest is the conformation of the allyl group relative to the methenamine cage. Rotational barriers around the N-CH2 bond can be calculated to identify the most stable conformers.

Table 5.1.1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N (methenamine) bond length | ~1.47 Å |

| C-C (allyl) bond length | ~1.50 Å |

| C=C (allyl) bond length | ~1.34 Å |

| C-I bond length | ~2.14 Å |

| N-C-N bond angle (methenamine) | ~109.5° |

| C-N-C bond angle (methenamine) | ~109.5° |

| C-C=C bond angle (allyl) | ~120° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways for processes such as nucleophilic substitution at the allylic carbon or reactions involving the quaternary nitrogen can be investigated.

Transition state theory is a cornerstone of these investigations. Quantum chemical calculations can locate the transition state structures, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for understanding reaction kinetics. For instance, the SN2 reaction of this compound with a nucleophile would proceed through a pentacoordinate transition state, the geometry and energy of which can be precisely calculated.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated with good accuracy. These calculations are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. The predicted NMR spectrum would show characteristic signals for the methenamine cage protons and carbons, as well as distinct signals for the allylic protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending modes of the methenamine and allyl groups, the C=C stretching of the allyl group, and the C-N and C-I stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. These calculations can help in understanding the electronic structure and identifying the orbitals involved in the electronic excitations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a force field that describes the intra- and intermolecular interactions.

By simulating a system containing a this compound molecule surrounded by solvent molecules, it is possible to study:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand the nature of the solute-solvent interactions.

Hydrogen Bonding: If a protic solvent is used, the formation and dynamics of hydrogen bonds between the solvent and the nitrogen atoms of the methenamine core can be investigated.

Ion Pairing: As this compound is a quaternary ammonium (B1175870) salt, the interactions between the cationic methenamine-allyl moiety and the iodide counter-ion in different solvents can be explored.

These simulations provide a dynamic picture of the intermolecular forces that govern the macroscopic properties of this compound in solution.

Applications in Advanced Chemical Synthesis and Material Science

Role as a Reagent in Organic Transformations

Methenamine (B1676377) itself is a well-established reagent in organic synthesis, known for its use in reactions like the Duff formylation, the Sommelet reaction, and the Delepine reaction for amine synthesis. wikipedia.org The quaternization of methenamine with allyl iodide to form Methenamine allyl iodide modifies its reactivity and introduces an allyl moiety, a versatile functional group in organic chemistry. wikipedia.org However, specific, detailed research on the catalytic applications of the resulting compound, this compound, is not extensively documented in publicly available literature.

The application of this compound in stereoselective synthesis is not well-documented. Stereoselective reactions often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. nih.gov While the adamantane-like cage of methenamine is achiral, the potential for developing chiral derivatives exists, which could, in theory, be applied in stereoselective methodologies. However, current research literature does not provide specific examples of this compound being used for this purpose.

Precursor for Novel Chemical Entities

The structure of this compound makes it a potential building block for more complex molecules, particularly those containing the tetraazaadamantane cage.

This compound is, by its nature, a nitrogen-containing heterocycle. researchgate.net Its parent, methenamine, is a cornerstone in the synthesis of various heterocyclic compounds. wikipedia.org The quaternization to this compound could serve to activate the cage structure for specific transformations or to introduce the allyl group which can then be further functionalized. For example, the allyl group is a precursor to a variety of other functional groups through reactions such as oxidation, hydroboration, or metathesis. Despite this potential, specific, documented instances of this compound being used as a precursor to generate other novel nitrogen-containing heterocycles are scarce in the chemical literature. The synthesis of related structures, like 1-methyl-1,3,5,7-tetraazaadamantan-1-ium octaiodide, has been reported, indicating that the tetraazaadamantane core can be a platform for more complex structures. ubc.ca

The allyl group in this compound is a key feature for its potential use in creating functionalized building blocks. Allyl groups are known to participate in a wide array of organic reactions. For instance, allylation is a common strategy for introducing a three-carbon chain that can be subsequently modified. nih.gov The iodide counter-ion could also play a role in its reactivity. However, there is a lack of specific research examples demonstrating the transformation of this compound into distinct, functionalized organic building blocks for broader synthetic use.

Development of Specialized Chemical Tools and Probes (Non-Biological Focus)

The development of chemical tools and probes for non-biological applications, such as in materials science or for reaction mechanism studies, is a significant area of chemical research. Quaternary ammonium (B1175870) salts can be used as ionic liquids or as components in polymer synthesis. The rigid, well-defined structure of the methenamine cage could be advantageous in creating materials with specific properties. ucl.ac.uk For example, methenamine has been studied for its ability to act as a ligand in organometallic complexes. ucl.ac.uk While these related areas show promise, there is no direct evidence in the searched literature of this compound being specifically developed or utilized as a specialized non-biological chemical tool or probe.

Structure Reactivity Relationship Srr Analysis in Chemical Systems

Influence of Allyl Group Modifications on Reaction Kinetics

Detailed research on how modifications to the allyl group of methenamine (B1676377) allyl iodide affect reaction kinetics has not been published. In analogous systems, the reactivity of allylic compounds in nucleophilic substitution reactions is known to be influenced by the electronic nature and steric bulk of substituents on the allyl moiety. For other allylic ammonium (B1175870) salts, these modifications can impact the rate of both SN2 and SN2' reactions. nih.gov However, without specific studies on methenamine allyl iodide, any discussion would be purely speculative.

Electronic and Steric Effects of the Iodide Counterion

The iodide ion in this compound serves as the counterion to the positively charged quaternary ammonium group. In general, the nature of the counterion can influence the properties and reactivity of an ionic compound. Iodide is a large, soft, and highly polarizable anion. wikipedia.org In the context of nucleophilic substitution reactions, iodide is considered a good leaving group. atamanchemicals.com However, specific research detailing the electronic and steric effects of the iodide counterion on the stability and reactivity of this compound, or its interactions within the crystal lattice or in solution, has not been documented.

Advanced Research Directions and Future Perspectives

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis of quaternary ammonium (B1175870) salts like methenamine (B1676377) allyl iodide is often a straightforward process, but scaling up and optimizing these reactions can present challenges. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers precise control over reaction parameters such as temperature, pressure, and mixing. iitd.ac.iniscbconference.com This could lead to improved yields, higher purity, and enhanced safety, particularly when dealing with exothermic reactions.

High-throughput synthesis platforms could be employed to rapidly screen a variety of reaction conditions for the synthesis of methenamine allyl iodide and its derivatives. science.gov By systematically varying parameters such as solvent, temperature, and reactant ratios, vast libraries of related compounds could be generated and tested for novel properties. This approach is particularly valuable for discovering new materials with tailored functionalities.

Table 1: Potential Parameters for Flow Synthesis of this compound

| Parameter | Range | Potential Outcome |

| Temperature | 25-100 °C | Optimization of reaction rate and minimization of side products. |

| Residence Time | 1-20 minutes | Control over reaction completion and prevention of degradation. |

| Solvent | Acetonitrile (B52724), Ethanol, DMF | Influence on solubility, reaction rate, and product isolation. |

| Reactant Ratio | 1:1 to 1:1.5 (Allyl Iodide:Methenamine) | Maximization of yield and minimization of unreacted starting materials. |

Exploration of Photoredox Catalysis and Electrochemistry

Photoredox catalysis and electrochemistry are powerful tools in modern organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. researchgate.net These methods often allow for transformations that are difficult to achieve through traditional thermal methods. The allyl group in this compound could potentially participate in photoredox-catalyzed reactions, such as allylation reactions, to form new carbon-carbon or carbon-heteroatom bonds. istex.frjustia.com

The electrochemical behavior of methenamine and related quaternary ammonium salts has been a subject of interest. ucl.ac.ukthieme-connect.de Investigating the electrochemical properties of this compound could reveal opportunities for its use in electrosynthesis. For instance, the iodide counter-ion could be electrochemically oxidized, or the entire molecule could undergo redox processes that could be harnessed for synthetic or materials applications.

Development of Responsive or Smart Materials (Chemically Driven)

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals. vdoc.pub The quaternary ammonium structure of this compound makes it a candidate for incorporation into such materials. For example, polymers or hydrogels containing this compound moieties could exhibit changes in their swelling behavior, solubility, or mechanical properties in response to the presence of certain anions that can exchange with the iodide.

The development of such materials could have applications in areas like drug delivery, sensing, and self-healing materials. ethernet.edu.etscience.govgoogle.com The specific chemical environment could trigger the release of an encapsulated substance or a change in the material's physical properties.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. arabjchem.orgrsc.org Applying these principles to the synthesis of this compound could involve exploring more environmentally benign solvents, reducing energy consumption, and using renewable starting materials where possible.

Q & A

Q. What are the established synthetic routes for preparing methenamine allyl iodide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound (C₉H₁₇IN₄) is likely synthesized via alkylation of methenamine (hexamethylenetetramine) with allyl iodide. This reaction may proceed under nucleophilic conditions, where the tertiary amine in methenamine reacts with the allyl iodide's electrophilic carbon. Key considerations:

- Catalysts : Triphenyl phosphite (used in allyl iodide synthesis, ) or phase-transfer catalysts may enhance reactivity.

- Solvents : Acetone or acetonitrile (polar aprotic solvents) could improve solubility and reaction kinetics.

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

- Validation : Confirm purity via elemental analysis and NMR (¹H/¹³C) to distinguish from unreacted starting materials .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify allyl group protons (δ 5–6 ppm for vinyl protons) and methenamine’s methylene protons (δ 3–4 ppm). ¹³C NMR to confirm quaternary carbons in the methenamine core .

- Infrared (IR) Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and I percentages against theoretical values (C₉H₁₇IN₄: C 35.08%, H 5.56%, N 18.19%, I 41.17%) .

- Thermal Analysis : Decomposition temperature (~148°C, ) via TGA/DSC to assess stability.

Q. How should this compound be stored to maintain stability during experimental workflows?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials under inert gas (N₂/Ar) to prevent photodecomposition, as allyl iodide degrades upon light exposure .

- Temperature : Keep at 2–8°C to slow thermal decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which could release HI or iodine .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other allyl halide derivatives in nucleophilic substitution reactions?

- Methodological Answer : The C-I bond in this compound is weaker than C-Cl/C-Br bonds, making it more reactive in SN2 reactions. To quantify:

- Kinetic Studies : Compare reaction rates with allyl chloride/bromide using model nucleophiles (e.g., NaBH₄) in polar solvents.

- Computational Modeling : Density Functional Theory (DFT) calculations to analyze bond dissociation energies and transition states .

- Contradictions : If conflicting reactivity data arise, validate via controlled experiments (e.g., varying temperature/pH) and cross-reference with crystallographic data (if available) .

Q. What strategies can resolve discrepancies in reported decomposition temperatures or spectroscopic data for this compound?

- Methodological Answer :

- Purity Assessment : Re-run elemental analysis and HPLC to rule out impurities. For crystalline samples, X-ray diffraction can confirm structural integrity .

- Replicate Conditions : Reproduce synthesis/storage conditions from conflicting studies. For example, decomposition at 148°C vs. lower values may reflect moisture content or heating rates.

- Collaborative Validation : Share samples with independent labs for parallel characterization .

Q. How can computational models predict the biological activity or toxicity of this compound?

- Methodological Answer :

- In Silico Screening : Use tools like AutoDock or Schrödinger to simulate binding affinities with target proteins (e.g., bacterial enzymes, given methenamine’s antimicrobial role ).

- Toxicity Prediction : QSAR models (e.g., EPA’s TEST) to estimate LD₅₀ or mutagenicity based on structural analogs like allyl iodide (known hepatotoxin ).

- Experimental Cross-Validation : Compare predictions with in vitro assays (e.g., MTT assays on cell lines) .

Q. What analytical methods are suitable for identifying decomposition byproducts of this compound under varying conditions?

- Methodological Answer :

- GC-MS : Monitor volatile byproducts (e.g., iodine, HI) during thermal degradation .

- HPLC-UV/Vis : Detect non-volatile residues like methenamine or allyl alcohol derivatives.

- Raman Spectroscopy : Track real-time structural changes during decomposition .

Methodological Notes

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation, ensuring raw data (e.g., NMR spectra) are archived in repositories like Zenodo .

- Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods for handling, referencing allyl iodide’s hazard profiles (skin/eye corrosion, flammability ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.